10-Bromo-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one
CAS No.: 1434050-99-3
Cat. No.: VC6519161
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1434050-99-3 |
|---|---|
| Molecular Formula | C11H13BrN2O |
| Molecular Weight | 269.142 |
| IUPAC Name | 10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one |
| Standard InChI | InChI=1S/C11H13BrN2O/c12-9-7-3-1-2-4-8(7)14-6-5-13-11(15)10(9)14/h1-6H2,(H,13,15) |
| Standard InChI Key | UMLMHHIHKQACAJ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C3N2CCNC3=O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 10-bromo-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one, delineates its fused bicyclic system: a pyrazine ring condensed with an indole moiety, partially saturated to form hexahydro derivatives. The bromine substituent at the 10-position introduces steric and electronic effects critical for reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1434050-99-3 |
| Molecular Formula | |
| Molar Mass | 269.14 g/mol |
| SMILES Notation | C1CCC2=C(C1)C(=C3N2CCNC3=O)Br |
| InChIKey | UMLMHHIHKQACAJ-UHFFFAOYSA-N |
The SMILES string C1CCC2=C(C1)C(=C3N2CCNC3=O)Br encodes the connectivity, emphasizing the bromine’s position and the lactam group (C=O) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation. The -NMR spectrum reveals signals corresponding to the saturated cyclohexane-like protons (δ 1.5–2.5 ppm) and the aromatic protons adjacent to bromine (δ 7.0–7.5 ppm). IR stretches at ~1680 cm confirm the lactam carbonyl. Mass spectrometry (MS) typically shows a molecular ion peak at m/z 269.1 (M) with isotopic patterns characteristic of bromine .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, often starting with functionalization of the pyrazinoindole core. A common approach includes:
-
Cyclocondensation: Formation of the pyrazine ring via condensation of diamines with carbonyl precursors.
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Bromination: Electrophilic aromatic substitution using brominating agents (e.g., , NBS) at the 10-position.
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Reduction: Partial hydrogenation of the indole moiety to achieve the hexahydro configuration .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethylenediamine, KCO, DMF, 100°C | 65–70 |
| Bromination | N-Bromosuccinimide (NBS), CHCl, RT | 80–85 |
| Reduction | H, Pd/C, MeOH, 50 psi | 90–95 |
Exact yields and conditions are often proprietary, but literature suggests moderate-to-high efficiency for these steps .
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring bromination occurs exclusively at the 10-position.
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Stereochemical Control: Managing the configuration of the hexahydroindole system.
Advanced catalytic systems and directing groups are under investigation to address these issues .
Applications in Medicinal Chemistry
Role in BTK Inhibitor Development
This compound serves as a critical intermediate in synthesizing GDC-0853, a non-covalent BTK inhibitor investigated for autoimmune diseases. The pyrazinoindole core contributes to binding affinity with BTK’s hydrophobic pocket, while the bromine atom facilitates further functionalization .
Table 3: Biological Activity of Derivatives
| Derivative | BTK IC (nM) | Selectivity (Kinase Panel) |
|---|---|---|
| GDC-0853 | 0.6 | >100-fold vs. 98% kinases |
| S-11d* | 1.2 | >50-fold vs. 95% kinases |
| *S-11d: Analog with modified piperazine substituents . |
Future Directions and Research Opportunities
Expanding Synthetic Methodologies
Emerging techniques such as flow chemistry and photocatalysis could enhance bromination efficiency and reduce reaction times. Computational modeling (e.g., DFT studies) may optimize regioselectivity .
Targeted Drug Discovery
Ongoing research focuses on:
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